5-Methoxy-2-thiouridine
Overview
Description
5-Methoxy-2-thiouridine is a purine nucleoside analogue with a molecular formula of C10H14N2O6S and a molecular weight of 290.29 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-thiouridine typically involves the modification of uridine derivatives. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thiol group to a sulfide.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of modified nucleosides.
Scientific Research Applications
5-Methoxy-2-thiouridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-thiouridine involves its incorporation into nucleic acids, where it interferes with DNA synthesis and induces apoptosis . The compound targets specific molecular pathways, including those involved in cell cycle regulation and programmed cell death . By inhibiting DNA synthesis, this compound disrupts the proliferation of cancer cells, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-thiouridine: This compound is a modified base found in the tRNA of certain extreme thermophiles and is used to study the stability of nucleic acid structures.
5-Methoxycarbonylmethyl-2-thiouridine: This compound is a posttranscriptional modification that leads to conformational changes in the anticodon loop of tRNA molecules.
Uniqueness
5-Methoxy-2-thiouridine is unique due to its specific modifications at the 5- and 2-positions, which confer distinct chemical and biological properties. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound for cancer research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBWEAKPIIMDA-JXOAFFINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559467 | |
Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30771-43-8 | |
Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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